N-Methylhippuric acid
Overview
Description
N-Methylhippuric acid is an organic compound classified as an N-acylglycine. It is a derivative of hippuric acid, where the hydrogen atom of the amino group is replaced by a methyl group. This compound is known for its role as a metabolite of xylene, a common industrial solvent. This compound is often used as a biomarker to assess exposure to xylene in occupational health studies .
Mechanism of Action
Target of Action
N-Methylhippuric acid is an N-acylglycine . It is a metabolite of the isomers of xylene It is known to interfere with the action ofaldehyde reductase (EC 1.1.1.21) .
Mode of Action
The exact mode of action of this compound is not well-documented. As an N-acylglycine, it is likely to interact with its targets via hydrogen bonding and van der Waals forces . Its interaction with aldehyde reductase suggests it may play a role in the regulation of aldehyde metabolism .
Biochemical Pathways
This compound is a metabolite in the xylene degradation pathway . Xylene isomers are metabolized in the body to produce methylhippuric acids, including this compound .
Result of Action
It is known that the presence of methylhippuric acids, including this compound, can be used as a biomarker to determine exposure to xylene . This suggests that the compound may have a role in the body’s response to xylene exposure.
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylhippuric acid can be synthesized through the reaction of N-methylglycine (sarcosine) with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to maintain optimal reaction conditions. The product is then purified through crystallization and filtration techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: N-Methylhippuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Methylhippuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the calibration of instruments and validation of methods.
Biology: In biological studies, it serves as a biomarker for xylene exposure, helping researchers assess the impact of environmental pollutants on human health.
Medicine: this compound is investigated for its potential therapeutic effects and its role in drug metabolism.
Industry: It is used in the production of various chemicals and as an intermediate in organic synthesis .
Comparison with Similar Compounds
Hippuric Acid: The parent compound of N-Methylhippuric acid, differing by the presence of a hydrogen atom instead of a methyl group.
Methylhippuric Acids: These include 2-, 3-, and 4-methylhippuric acids, which are isomers of this compound with the methyl group positioned differently on the benzene ring.
Uniqueness: this compound is unique due to its specific formation pathway and its role as a biomarker for xylene exposure. Unlike its isomers, it is formed exclusively from N-methylglycine and benzoyl chloride, making it distinct in its synthesis and applications .
Properties
IUPAC Name |
2-[benzoyl(methyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11(7-9(12)13)10(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCSYDDSNIJRIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062527 | |
Record name | Glycine, N-benzoyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2568-34-5 | |
Record name | N-Benzoyl-N-methylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2568-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylhippuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylhippuric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122438 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-benzoyl-N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-benzoyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (BENZOYL-METHYL-AMINO)-ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unusual about the amide bond in N-Methylhippuric acid?
A1: While the abstract itself doesn't provide details, the title highlights an "unusual lability" of the amide bond in this compound []. This suggests that the amide bond in this particular molecule is more prone to breaking down or undergoing reactions compared to typical amide bonds. This unusual reactivity could be due to the specific chemical environment surrounding the amide bond, such as the influence of the neighboring methyl group and benzene ring. Further investigation into the full paper would be needed to understand the exact mechanism behind this increased lability.
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